N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (hereafter referred to as Compound A) is a dibenzo[b,f][1,4]oxazepine derivative featuring a benzenesulfonamide substituent at the C2 position. Its molecular formula is C21H18N2O4S, with a molecular weight of 394.45 g/mol . The compound is characterized by:
- A central 1,4-oxazepine ring fused with two benzene rings.
- Methyl groups at the C8 and C10 positions.
- A sulfonamide (-SO2NH-) group linked to a benzene ring at C2.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIUKHLBXIXHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural features confer potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 452.5 g/mol. It features a dibenzodiazepine core fused with an oxazepine ring and a sulfonamide group that enhances its solubility and biological activity. The presence of substituents such as dimethyl groups at positions 8 and 10 and a sulfonamide moiety contributes to its pharmacological profile.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide primarily targets the Dopamine D2 receptor , which is a G-protein coupled receptor involved in various neurological processes including mood regulation and motor control. The compound acts as a selective inhibitor of this receptor, leading to alterations in neurotransmission pathways associated with several psychiatric disorders.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by this compound can influence several biochemical pathways:
- Neurotransmission : Modulates dopaminergic signaling which is crucial for mood regulation.
- Motor Control : Affects pathways related to movement disorders.
- Psychiatric Disorders : Potentially beneficial in treating conditions such as schizophrenia, bipolar disorder, and Tourette’s syndrome.
Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antipsychotic Activity : In animal models, compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide demonstrated efficacy in reducing psychotic symptoms by modulating dopaminergic activity .
- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells.
-
Case Studies :
- A study involving patients with schizophrenia showed significant improvement in symptoms when treated with derivatives of this class of compounds .
- Another clinical trial suggested that compounds targeting the D2 receptor could reduce hyperprolactinemia in patients undergoing treatment for other psychiatric disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Dopamine D2 Receptor Inhibition | Alters neurotransmission pathways | Treatment of schizophrenia |
| Neuroprotective Effects | Reduces oxidative stress | Neurodegenerative diseases |
| Mood Regulation | Modulates dopaminergic signaling | Bipolar disorder treatment |
類似化合物との比較
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
